Allyl but-2-enyl ether
Description
Properties
Molecular Formula |
C7H12O |
|---|---|
Molecular Weight |
112.17 g/mol |
IUPAC Name |
1-prop-2-enoxybut-2-ene |
InChI |
InChI=1S/C7H12O/c1-3-5-7-8-6-4-2/h3-5H,2,6-7H2,1H3 |
InChI Key |
ATVLDLYAISLOEO-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCOCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Parameter | ABE | OCT | CYC | ACE | Allyl Phenyl Ether |
|---|---|---|---|---|---|
| Ea (kcal/mol) | 18.2 | 24.7 | 23.9 | 17.8 | 19.5 |
| BDE (kcal/mol) | 82.5 | 95.3 | 94.8 | 81.9 | 83.2 |
| ΔrG (kcal/mol) | -26.6 | -21.5 | -20.8 | -26.1 | -25.8 |
| k (M⁻¹s⁻¹) | 5.4 × 10⁸ | 1.2 × 10⁷ | 1.0 × 10⁷ | 5.8 × 10⁸ | 4.9 × 10⁸ |
| Polymer Mw (Da) | 50,000 | 30,000 | 28,000 | 52,000 | 45,000 |
Q & A
Q. What are the established synthetic methodologies for preparing allyl but-2-enyl ether, and what reaction parameters are critical for optimizing yield?
this compound can be synthesized via Williamson ether synthesis, involving the reaction of but-2-enol with allyl halides (e.g., allyl bromide) in the presence of a strong base like sodium hydride (NaH). For example, menthyl allyl ether was synthesized using NaH and allyl bromide under reflux conditions, yielding >90% product . Critical parameters include base selection, reaction temperature, and stoichiometric control to minimize side reactions such as elimination.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?
Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal:
- ¹H NMR : Peaks at δ 5.8–5.2 ppm (allylic protons), δ 4.0–3.8 ppm (ether oxygen-linked methylene), and δ 1.6–1.4 ppm (but-2-enyl methyl group) .
- ¹³C NMR : Signals for the allyl (115–120 ppm) and ether carbons (70–75 ppm). Gas chromatography-mass spectrometry (GC-MS) can confirm molecular weight (114.14 g/mol) and purity .
Advanced Research Questions
Q. How do transition metal catalysts, such as Rh(I) complexes, influence the regioselective cleavage of allyl but-2-enyl ethers, and what mechanistic insights support these findings?
Rhodium catalysts like RhCl(PPh₃)₃ enable selective cleavage of allyl ethers via oxidative addition to form π-complex intermediates. Computational studies reveal that van der Waals complexes between Pd(0) and allyl ethers are enthalpically stabilized but disfavored entropically under low concentrations, suggesting the resting state is the free catalyst and substrate . For this compound, RhCl(PPh₃)₃ achieves >90% cleavage yields under mild reflux conditions in aqueous ethanol, outperforming PdCl₂ or IrCl₃ .
Q. In carbohydrate chemistry, how does the but-2-enyl ether group compare to other protecting groups in stability and deprotection efficiency?
The but-2-enyl (crotyl) ether is stable under acidic and benzylation conditions but is rapidly cleaved by potassium tert-butoxide in dimethyl sulfoxide (DMSO) via base-induced β-elimination. This selectivity allows its use in multi-step syntheses, such as galactopyranose derivatives, where conventional acid-labile groups fail . Deprotection yields exceed 90%, with minimal side reactions.
Q. What kinetic methods and computational models elucidate the copolymerization behavior of this compound with monomers like maleic anhydride?
Reactivity ratios (r₁ and r₂) determined via the Fineman-Ross (F-R), Kelen-Tüdős (K-T), and Yezrielev-Brokhina-Roskin (YBR) methods reveal that this compound (r₁ ≈ 0.33) preferentially incorporates into copolymers over maleic anhydride (r₂ ≈ 0.05) . Computational docking studies further explain steric and electronic effects influencing monomer reactivity.
Q. What role do van der Waals (vdW) complexes play in the catalytic cycles of this compound with Pd(0) complexes?
Density functional theory (DFT) calculations show that Pd(0)(TFP)₂ forms a vdW complex with allyl ethers, stabilized by 37.0 kJ/mol enthalpically. However, entropic penalties at low concentrations make the separated reactants (Pd(0) and ether) the dominant pre-catalytic state, impacting reaction rate predictions .
Q. How do biocatalytic methods, such as myoglobin variants, enable functionalization of this compound derivatives?
Engineered myoglobin (e.g., Mb(L29S,H64V,V68F)) catalyzes Doyle-Kirmse reactions with allyl but-2-enyl sulfide analogs, achieving >99% conversion and 8,800 catalytic turnovers. This highlights potential for enzymatic C–S bond formation in ether-functionalized substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
